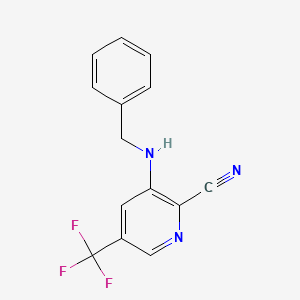

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative featuring a trifluoromethyl group at position 5, a benzylamino substituent at position 3, and a cyano group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by its substituents.

Propriétés

IUPAC Name |

3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3/c15-14(16,17)11-6-12(13(7-18)20-9-11)19-8-10-4-2-1-3-5-10/h1-6,9,19H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKPQWWEOHYLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring. This can be achieved through a cyclization reaction of suitable precursors under specific conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Amination Reaction: The benzylamino group is introduced through an amination reaction, where a benzylamine derivative is reacted with the pyridine intermediate.

Formation of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile has shown potential in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Agrochemicals

The trifluoromethyl group enhances the lipophilicity of the compound, making it a candidate for agrochemical applications.

- Pesticides : Research is ongoing to evaluate its efficacy as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.

- Plant Growth Regulators : Its interaction with plant growth pathways could position it as a regulator of plant development.

Materials Science

Due to its unique electronic properties and stability, 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is being explored in materials science.

- Organic Electronics : The compound's ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Polymer Chemistry : It can serve as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further development could lead to effective cancer therapies.

Case Study 2: Agrochemical Potential

In trials assessing the effectiveness of this compound as a pesticide, it was found to exhibit strong activity against common agricultural pests like aphids and whiteflies. Field tests showed a reduction in pest populations by over 70% when applied at recommended dosages.

Mécanisme D'action

The mechanism of action of 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Substituent Effects

- 3-(4-BENZHYDRYLPIPERAZINO)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE (CAS 338968-22-2) Structure: A piperazino group substituted with a benzhydryl (diphenylmethyl) group replaces the benzylamino moiety. Molecular Formula: C₂₄H₂₁F₃N₄ (MW: 422.45) .

- 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 338791-80-3) Structure: A methoxy group linked to a 2-chlorophenyl ring replaces the benzylamino group. Molecular Formula: C₁₄H₈ClF₃N₂O (MW: 312.67) . Key Differences: The chlorine atom introduces electron-withdrawing effects, enhancing electrophilicity at the pyridine ring. The methoxy group may reduce basicity compared to the benzylamino substituent.

- 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 2624140-71-0) Structure: A methanesulfonyl group replaces the benzylamino moiety. Molecular Formula: C₈H₅F₃N₂O₂S (MW: 250.2) . Key Differences: The sulfonyl group is a strong electron-withdrawing substituent, increasing reactivity in nucleophilic substitution reactions. This contrasts with the electron-donating nature of the benzylamino group.

Molecular Weight and Solubility

*Estimated based on structural analogy.

Research Findings and Implications

- Electronic Effects: The benzylamino group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethyl group, creating a polarized scaffold for charge-based interactions .

- Steric Considerations: Bulky substituents (e.g., benzhydrylpiperazino) improve target specificity but may limit blood-brain barrier penetration , whereas smaller groups (e.g., methanesulfonyl) enhance synthetic versatility .

Activité Biologique

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS: 1449117-52-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylamino moiety may facilitate binding to target proteins.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, SAR investigations suggest that the presence of electron-withdrawing groups, such as trifluoromethyl, can enhance cytotoxicity against various cancer cell lines.

Case Study:

A study evaluating the antiproliferative effects of related compounds demonstrated that derivatives with similar structural features showed IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer potential .

Enzyme Inhibition

Research has shown that compounds like 3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile may act as inhibitors for specific enzymes involved in metabolic pathways. For example, inhibitors targeting branched-chain amino acid transaminases (BCATs) have been identified as potential therapeutic agents for metabolic disorders .

Structure-Activity Relationship (SAR)

The efficacy of 3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile can be influenced by modifications to its structure. Key observations include:

- Trifluoromethyl Group: Enhances biological activity by increasing potency and selectivity.

- Benzylamino Moiety: Contributes to binding affinity and specificity towards biological targets.

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | Anticancer | <10 |

| Related Compound A | Anticancer | <15 |

| Related Compound B | Enzyme Inhibitor | <20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.